N-(2-methoxyphenethyl)-3-(pyridin-2-yloxy)benzamide
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Description
Synthesis Analysis
The synthesis of similar benzamide derivatives involves multi-step chemical reactions, starting from basic aromatic acids or their functional derivatives. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound with a somewhat similar structure, was achieved in 9 steps from 2,6-difluorobenzoic acid, demonstrating the complexity involved in synthesizing such molecules (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by their aromatic rings and functional groups, which determine their reactivity and interaction with biological molecules. For instance, the crystal structure analysis of a N-(pyridin-2-ylmethyl)benzamide derivative revealed specific orientations between the pyridine and benzene rings, highlighting the importance of molecular geometry in understanding these compounds' properties (Artheswari et al., 2019).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, reflecting their versatile chemical properties. These reactions include interactions with other organic molecules, leading to the formation of complex structures with potential biological activity. For instance, the reactivity of N-(Pyridin-3-yl)benzamides as selective inhibitors demonstrates the specificity of these compounds in biochemical pathways (Zimmer et al., 2011).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are crucial for their application in chemical and pharmaceutical formulations. These properties are influenced by the molecular structure and can be analyzed through various techniques, including X-ray diffraction and thermal analysis (Yanagi et al., 2000).
Scientific Research Applications
Capillary Electrophoresis for Related Substances :A study by (Ye et al., 2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including various benzamide derivatives. This method offers promise for quality control in pharmaceuticals.
Crystal Structure Analysis :Research by (Artheswari, Maheshwaran, & Gautham, 2019) analyzed the crystal structure of a similar N-(pyridin-2-ylmethyl)benzamide derivative, providing insights into the molecular configurations and interactions of such compounds.
Anticancer Activity :A study by (Mohan, Sridhar, Laxminarayana, & Chary, 2021) synthesized and evaluated N-(Pyridin-3-yl)benzamide derivatives for their anticancer activity against various human cancer cell lines, indicating the potential therapeutic applications of these compounds.
Neuroleptic Activity :Research by (Iwanami et al., 1981) explored the synthesis of benzamide derivatives as potential neuroleptics, indicating their application in treating psychological disorders.
Improved Synthesis Processes :A study by (Dian, 2010) focused on improving the synthesis process of a similar N-(pyridin-4-yl)benzamide compound, enhancing its production efficiency.
Selective Inhibition of Human Aldosterone Synthase :Zimmer et al. (2011) discovered that N-(Pyridin-3-yl)benzamides are highly selective inhibitors of human aldosterone synthase (CYP11B2), suggesting their potential in treating conditions like hypertension (Zimmer et al., 2011).
Intramolecular Hydrogen Bonding Patterns :Research by (Du, Jiang, & Li, 2009) examined the hydrogen bonding patterns in benzamide compounds, contributing to understanding the chemical behavior of such molecules.
Antibacterial Activity :A study by (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006) synthesized and tested the antibacterial activity of N-(3-Hydroxy-2-pyridyl) benzamides, indicating their potential application in combating bacterial infections.
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-10-3-2-7-16(19)12-14-23-21(24)17-8-6-9-18(15-17)26-20-11-4-5-13-22-20/h2-11,13,15H,12,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVXTTJAMICJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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